molecular formula C13H17ClN2O4S B5706384 N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide

Cat. No.: B5706384
M. Wt: 332.80 g/mol
InChI Key: MFFSPVOOBNTYPN-UHFFFAOYSA-N
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Description

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a cyclopropyl group, and a methoxyphenyl group. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with N-cyclopropyl-N-methylglycinamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Shares the methoxyphenyl group but differs in the presence of an acetamide group instead of a sulfonyl group.

    3-Chloro-N-(4-methoxyphenyl)propanamide: Similar in having a methoxyphenyl group but contains a propanamide group.

Uniqueness

N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-cyclopropyl-N~2~-methylglycinamide is unique due to the combination of its sulfonyl, cyclopropyl, and methoxyphenyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-16(8-13(17)15-9-3-4-9)21(18,19)10-5-6-12(20-2)11(14)7-10/h5-7,9H,3-4,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFSPVOOBNTYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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